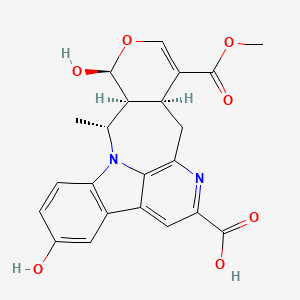
Adifoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adifoline is an indole alkaloid and a methyl ester.
Applications De Recherche Scientifique
Pharmacological Properties
Adifoline is primarily noted for its bioactive properties that contribute to various therapeutic effects. Here are some significant pharmacological applications:
- Antihypertensive Effects : Research has indicated that methanolic extracts from Adina cordifolia, a plant associated with this compound, exhibit promising antihypertensive activity. In studies involving fructose-induced hypertensive rat models, the extract demonstrated a dose-dependent reduction in both systolic and diastolic blood pressure without adverse effects on kidney function or lipid profiles .
- Antioxidant Activity : The antioxidant properties of this compound have been evaluated through various assays. For instance, extracts have shown significant inhibition of DPPH radicals, indicating potential use as an antioxidant agent in preventing oxidative stress-related diseases .
- Anti-inflammatory and Antinociceptive Activities : Compounds isolated from Adina cordifolia have been reported to possess anti-inflammatory and antinociceptive activities. These properties suggest potential applications in managing pain and inflammation .
Metabolic Studies
This compound has also been implicated in metabolic research, particularly concerning its interactions with various biological pathways:
- Metabolomics Research : In studies involving Neisseria gonorrhoeae infection models, this compound was identified as a metabolite influenced by estrogen treatment. This highlights its potential role in understanding metabolic changes during infections and could lead to new insights into asymptomatic infections in women .
- Circular RNA Interactions : The compound is involved in the regulatory networks of circular RNAs and metabolites. Understanding these interactions can provide valuable information for developing biomarkers for diseases and therapeutic targets .
Case Studies
Several case studies exemplify the applications of this compound:
- Hypertension Management :
- Antioxidant Efficacy :
- Metabolomic Profiling :
Propriétés
Numéro CAS |
20072-28-0 |
|---|---|
Formule moléculaire |
C22H20N2O7 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(14S,18S,19S,20R)-5,18-dihydroxy-15-methoxycarbonyl-20-methyl-17-oxa-1,11-diazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2(7),3,5,8,10,12(21),15-heptaene-10-carboxylic acid |
InChI |
InChI=1S/C22H20N2O7/c1-9-18-12(14(21(28)30-2)8-31-22(18)29)6-15-19-13(7-16(23-15)20(26)27)11-5-10(25)3-4-17(11)24(9)19/h3-5,7-9,12,18,22,25,29H,6H2,1-2H3,(H,26,27)/t9-,12-,18-,22+/m1/s1 |
Clé InChI |
DJWXVEDJWPDUBQ-DEALGVFLSA-N |
SMILES |
CC1C2C(CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=COC2O)C(=O)OC |
SMILES isomérique |
C[C@@H]1[C@@H]2[C@H](CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=CO[C@@H]2O)C(=O)OC |
SMILES canonique |
CC1C2C(CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=COC2O)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















